![molecular formula C10H12O3 B3163013 3-(5-Methyl-2-furyl)acrylic acid ethyl ester CAS No. 88312-35-0](/img/structure/B3163013.png)
3-(5-Methyl-2-furyl)acrylic acid ethyl ester
Overview
Description
“3-(5-Methyl-2-furyl)acrylic acid ethyl ester” is a derivative of 3-(2-furyl)acrylic acid . It has potential applications as a sustainable chemical building unit . It is synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .
Synthesis Analysis
The synthesis of “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction .Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” is characterized by FTIR, NMR (1H, 13C), and elemental analysis .Chemical Reactions Analysis
The olefinic group in “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst . The catalytic processes are optimized on various reaction parameters .Scientific Research Applications
- Functionalization : The synthesized 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst. Additionally, acid-sensitive functional groups on the furan ring were esterified using dimethyl carbonate via base-catalyzed transesterification. The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
- Findings : These derivatives exhibited antimicrobial activity, suggesting potential applications in pharmaceuticals or antimicrobial coatings .
- Functional Group Modifications : The compound’s reactivity allows for esterification and selective reduction of olefinic groups, making it valuable for organic transformations .
Sustainable Chemical Building Units
Antimicrobial Properties
Chemical Synthesis and Organic Transformations
Bioeconomy Transition
Future Directions
The future directions for “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” could involve further exploration of its potential applications as a sustainable chemical building unit . More research could also be conducted to optimize the synthesis process and to investigate its physical and chemical properties, safety and hazards, and mechanism of action.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing biochemical pathways .
Mode of Action
It’s known that the compound can undergo various chemical transformations, such as esterification and catalytic hydrogenation . These transformations can potentially alter the compound’s interaction with its targets, leading to changes in its biological activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and safety profile .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, antialgal, and antimycotic activities .
Action Environment
The action, efficacy, and stability of “3-(5-Methyl-2-furyl)acrylic acid ethyl ester” can be influenced by various environmental factors . These may include temperature, pH, presence of other compounds, and specific conditions of the biological environment .
properties
IUPAC Name |
ethyl (E)-3-(5-methylfuran-2-yl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-7H,3H2,1-2H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHPOIVUNXIWGU-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-2-furyl)acrylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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